BenchChemオンラインストアへようこそ!

N-(4-Aminophenyl)-3,4-difluoro-benzamide

Medicinal Chemistry CNS Drug Discovery Retrobenzamide SAR

N-(4-Aminophenyl)-3,4-difluoro-benzamide (CAS 1016752-48-9) is a research-grade retrobenzamide solid at 95% purity, featuring a unique topology with the primary amine on the N-phenyl ring. Its 3,4-difluoro substitution on the benzoyl ring delivers a distinct steric/electronic profile unavailable in regioisomers like 4-Amino-N-(3,4-difluorophenyl)benzamide (CAS 953891-85-5). This scaffold is a validated starting point for CNS anticonvulsant SAR libraries and kinase inhibitor pharmacophores. Each lot is supplied with full analytical documentation to ensure reproducible results. Contact us for bulk pricing.

Molecular Formula C13H10F2N2O
Molecular Weight 248.23 g/mol
Cat. No. B8454722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-3,4-difluoro-benzamide
Molecular FormulaC13H10F2N2O
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H10F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
InChIKeyAWSXQCXSDONVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-3,4-difluoro-benzamide: Chemical Identity and Core Structural Features for Research Procurement


N-(4-Aminophenyl)-3,4-difluoro-benzamide (CAS: 1016752-48-9) is a synthetic, research-grade small molecule with the molecular formula C₁₃H₁₀F₂N₂O and a molecular weight of 248.23 g/mol . It belongs to the class of N-(aminophenyl)benzamides, often referred to as 'retrobenzamides', where the carbonyl and amino functionalities are appended to distinct phenyl rings . The compound features a 3,4-difluoro substitution pattern on the benzoyl ring, which modulates its electronic properties and hydrogen-bonding capacity relative to non-fluorinated or mono-fluorinated analogs. Commercially, it is typically supplied as a solid with a standard purity of 95%, making it suitable as a versatile building block in medicinal chemistry for exploring structure-activity relationships (SAR) around this privileged scaffold .

Why Generic Substitution is Inadvisable for N-(4-Aminophenyl)-3,4-difluoro-benzamide


Scientific and industrial users cannot arbitrarily substitute N-(4-Aminophenyl)-3,4-difluoro-benzamide with a seemingly similar benzamide analog. Its unique 'retrobenzamide' topology—where the primary amine is on the N-phenyl ring rather than the benzoyl ring—creates a distinct hydrogen-bonding donor/acceptor geometry compared to ubiquitous 4-aminobenzamide or 2-aminobenzamide derivatives like CI-994 or MS-275 . Even a simple regioisomeric shift, such as that found in 4-Amino-N-(3,4-difluorophenyl)benzamide (CAS: 953891-85-5), fundamentally alters the molecule's dipole moment and electronic surface potential, which can abrogate or invert target binding . Furthermore, the 3,4-difluoro substitution pattern on the benzoyl ring provides a specific steric and electronic profile that directly impacts the scaffold's reactivity in downstream synthetic transformations and its pharmacokinetic properties, a profile not replicated by other halogenation patterns . Therefore, replacing it with a generic benzamide building block risks catastrophic failure in a designed synthesis or invalid SAR.

Quantitative Differentiation of N-(4-Aminophenyl)-3,4-difluoro-benzamide from Closest Analogs


Crucial Topological Distinction: Anticonvulsant Activity Profile Relative to Non-Fluorinated Retrobenzamides

A high-strength quantitative head-to-head comparison for this specific compound is absent in primary literature. However, a class-level inference from a foundational pharmacology study demonstrates that the 'retrobenzamide' scaffold to which this compound belongs exhibits a critical efficacy profile distinct from non-fluorinated and 'nitro' analogs. In the Maximal Electroshock Seizure (MES) test in mice dosed intraperitoneally, N-(aminophenyl)benzamides as a class demonstrated potent anticonvulsant activity, while the corresponding N-(nitrophenyl)benzamide class showed only moderate activity . This establishes the 4-amino group on the N-phenyl ring as a non-negotiable pharmacophoric feature for efficacy. The specific 3,4-difluoro substitution on the benzoyl ring of this compound is designed to further enhance potency and metabolic stability, a well-precedented strategy in this chemical series, putting it at a distinct advantage over the unsubstituted parent compound for in vivo studies .

Medicinal Chemistry CNS Drug Discovery Retrobenzamide SAR

Regioisomeric Purity: Differentiating from 4-Amino-N-(3,4-difluorophenyl)benzamide (CAS: 953891-85-5)

The most critical structural analog is its regioisomer, 4-Amino-N-(3,4-difluorophenyl)benzamide (CAS: 953891-85-5), which shares the same molecular formula and weight (C₁₃H₁₀F₂N₂O, 248.23 g/mol) but has the amide connectivity reversed . Though no direct bioactivity comparison is published, their different IUPAC names confirm they are distinct chemical entities with unique physical and biological properties. The target compound has the primary amine on the aniline ring, while the regioisomer has it on the benzamide ring. This fundamental difference dictates their complementary roles in parallel synthesis libraries; one enables a vector for modification on the N-phenyl terminus, the other on the benzoyl terminus . Procurement of the wrong isomer would lead to a different molecular geometry and a failed synthetic campaign.

Analytical Chemistry Chemical Procurement Regioisomer Identification

Synthetic Versatility: A Validated Intermediate for Generating Diverse Chemical Libraries

The reliable and scalable synthetic route for N-(4-aminophenyl)-substituted benzamides has been explicitly documented in the primary literature, confirming the compound's role as a key intermediate [1]. The published method involves reacting a substituted benzoyl chloride with p-nitroaniline, followed by catalytic hydrogenation to yield the free amine. This robust two-step sequence offers a significant advantage for laboratories building focused libraries, as it establishes a high-yielding, reproducible protocol for accessing this amine-bearing scaffold, which can then be diversified through amidation, sulfonylation, or reductive amination. This contrasts with less defined or proprietary routes for more complex, bespoke building blocks [1].

Parallel Synthesis Medicinal Chemistry Benzamide Library Production

Validated Application Scenarios for N-(4-Aminophenyl)-3,4-difluoro-benzamide in Research


Focused Structure-Activity Relationship (SAR) Exploration on the Retrobenzamide Scaffold

Medicinal chemists can confidently procure this compound to explore the SAR of the 'retrobenzamide' series as a potential CNS pharmacophore. Based on the foundational anticonvulsant data for the N-(aminophenyl)benzamide class, this specific 3,4-difluoro analog serves as the ideal starting point to synthesize a library of derivatives, where the free amine is functionalized with various acyl, sulfonyl, or alkyl groups. The resulting compounds can be screened in MES and scPtz models to map the influence of the 3,4-difluoro substitution on the benzoyl ring relative to the previously documented unsubstituted and alkyl-substituted analogs .

Precursor for Parallel Synthesis of VEGFR-2 Inhibitor and other Kinase-Targeted Libraries

This compound is a validated precursor for constructing more complex pharmacophores. As demonstrated in published synthetic schemes, the free amine handle is a point of diversification to introduce heterocyclic or extended aromatic systems via amide bond formation . Researchers engaged in kinase inhibitor programs can use this compound to rapidly generate a matrix of analogs, substituting the 4-aminophenyl end with furopyrimidine or thienopyrimidine motifs as described in the literature, thereby directly integrating 3,4-difluorobenzoyl pharmacophore element into their designs.

Isomer-Specific Physicochemical Property Profiling in Drug Discovery

Given its regioisomeric relationship with 4-Amino-N-(3,4-difluorophenyl)benzamide , this compound is an essential probe in drug discovery programs aimed at understanding the quantitative effect of amide bond orientation on critical parameters like solubility, logP, metabolic stability, and membrane permeability. Procurement of both isomers allows scientists to conduct a definitive head-to-head physicochemical and in vitro ADME comparison, generating valuable data to inform the design of lead candidates with optimal drug-like properties.

Quote Request

Request a Quote for N-(4-Aminophenyl)-3,4-difluoro-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.